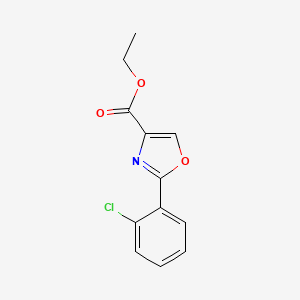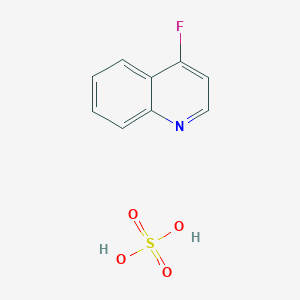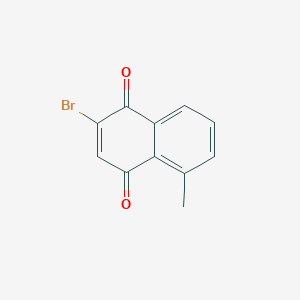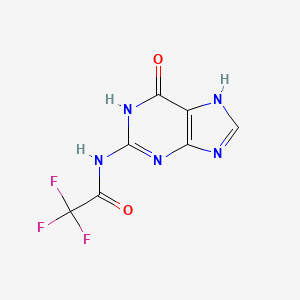![molecular formula C12H19N3O3 B11866494 tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate CAS No. 1260876-41-2](/img/structure/B11866494.png)
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートは、ピラゾロピリミジン類に属する複雑な有機化合物です。
準備方法
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートの合成には、通常、複数段階の有機反応が伴います。一般的な合成ルートには、適切な前駆体の環化が制御された条件下で行われるものがあります。反応条件には、目的の生成物を高収率で高純度で得るために、触媒と特定の溶媒の使用がしばしば含まれます。工業生産方法では、これらの反応を連続フロー反応器を使用してスケールアップすることがあり、品質と効率の一貫性を確保します。
化学反応の分析
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートは、以下のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して還元反応を行うことができます。
置換: 求核置換反応が起こり、化合物の官能基が他の求核剤によって置換されます。
加水分解: 化合物のエステル基は、酸性または塩基性条件下で加水分解して対応するカルボン酸を生成できます。
科学研究の応用
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートは、科学研究において様々な応用が期待されています。
医薬品化学: 新規治療薬の開発におけるファーマコフォアとしての可能性が研究されています。
材料科学: この化合物のユニークな構造は、特定の特性を持つ新規材料の開発における候補となります。
生物学的研究: 研究者は、その潜在的な生物学的活性を理解するために、生体分子との相互作用を調べています。
工業的応用: 他の複雑な有機化合物の合成における中間体として使用される可能性があります。
科学的研究の応用
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential biological activities.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートの作用機序には、特定の分子標的との相互作用が関与しています。これらの相互作用は、様々な生化学的経路を調節し、化合物の観察された効果をもたらします。関与する正確な分子標的と経路は、化合物が使用される特定の用途と状況によって異なります。
類似の化合物との比較
tert-ブチル 3-(ヒドロキシメチル)-6,7-ジヒドロピラゾロ[1,5-a]ピリミジン-4(5H)-カルボキシレートは、他のピラゾロピリミジン誘導体と比較できます。類似の化合物には以下のようなものがあります。
tert-ブチル 3-(ヒドロキシメチル)-4-メチルフェニルカルバメート: この化合物は、いくつかの構造的な類似性を共有していますが、官能基と全体的な反応性に違いがあります。
3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒド: 構造的に異なるものの、tert-ブチル基とヒドロキシル官能基を有する別の化合物であり、反応性と用途の点で比較の対象となります。
類似化合物との比較
tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate can be compared with other pyrazolopyrimidine derivatives. Similar compounds include:
tert-Butyl 3-(hydroxymethyl)-4-methylphenylcarbamate: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Although structurally different, it is another compound with tert-butyl groups and hydroxyl functionalities, making it a point of comparison in terms of reactivity and applications.
特性
CAS番号 |
1260876-41-2 |
|---|---|
分子式 |
C12H19N3O3 |
分子量 |
253.30 g/mol |
IUPAC名 |
tert-butyl 3-(hydroxymethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-4-6-15-10(14)9(8-16)7-13-15/h7,16H,4-6,8H2,1-3H3 |
InChIキー |
MOIUIWRCMPEHAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCN2C1=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 6-cyclohexylspiro[2.5]octane-1-carboxylate](/img/structure/B11866421.png)
![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)

![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)


![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)






